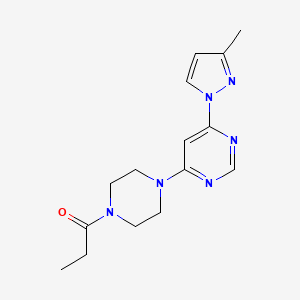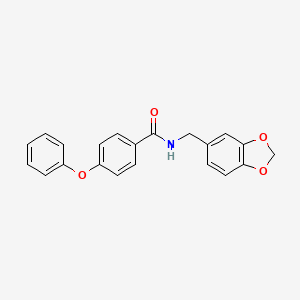![molecular formula C21H21NO3 B5569648 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)
1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and analysis of complex organic molecules like "1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol" are crucial in the development of new materials and drugs. These compounds often exhibit unique physical, chemical, and biological properties due to their intricate molecular structure.
Synthesis Analysis
The synthesis of related benzofuran derivatives involves ring-opening followed by ring-closure reactions, highlighting the complexity and specificity required in the synthesis of such molecules. The synthesis process often employs advanced techniques like the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP) for chemical calculations at the DFT level of theory, indicating the precision required in the synthesis of complex organic molecules (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Crystal structure determination, as seen in the study of benzofuran derivatives, involves sophisticated methods like X-ray diffraction. This analytical technique is pivotal in understanding the molecular geometry, bond lengths, and angles, providing insights into the structural integrity and stability of the compound (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of benzofuran derivatives, including potential interactions with nucleophiles, are critical for their application in synthesis and drug design. The local reactivity descriptors, such as high reactivity for nucleophilic attack, are determined using computational methods, which are essential for predicting the chemical behavior of these compounds (Halim & Ibrahim, 2022).
Physical Properties Analysis
The analysis of physical properties, including thermodynamic parameters and hyperpolarizability, is crucial for understanding the stability and potential applications of the compound. These properties can be computed at different temperatures to evaluate the compound's suitability for various applications (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, such as acidity and basicity, play a significant role in the compound's reactivity and potential as a catalyst or reactant in organic synthesis. The detailed characterization of chemical shifts and vibrational wavenumber values through NMR and vibrational spectroscopy provides a comprehensive understanding of the compound's chemical environment (Halim & Ibrahim, 2022).
Scientific Research Applications
Solubility and Material Selection for Organic Electronics
The solubility properties of organic materials in various solvents are critical for the fabrication of organic electronic devices. Research has shown the effectiveness of selecting solvents based on cohesive energy densities for optimizing the solubility of organic semiconductors, which is pivotal for achieving high power conversion efficiencies in organic photovoltaics. This approach can be applied to optimize the processing conditions for materials structurally related to 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol, enhancing device performance through better morphology control (Walker et al., 2011).
Hetero-Association Studies in Solution Chemistry
The interactions between unsaturated alcohols and pyridine in benzene have been explored through 1H NMR titration methods, revealing insights into the association constants and the effects of molecular structure on these interactions. Such studies provide foundational knowledge for understanding the solvation and association behaviors of complex organic molecules, including those similar to 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol, which can influence their physical properties and reactivity in various solvents (Lomas, 2012).
New Coumarin Derivatives Synthesis for Antimicrobial Application
The synthesis of new coumarin derivatives showcases the potential of utilizing complex organic molecules for developing antimicrobial agents. This research avenue demonstrates how structural modifications, such as those in benzofuran derivatives, can lead to compounds with significant biological activities, offering a path for the development of new therapeutic agents based on the structural framework of 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol (Al-Haiza et al., 2003).
Advanced Organometallic Syntheses
Research into the reactions of β-enamino carbonyl compounds with enones in the presence of manganese(III) acetate has led to the formation of benzofuran derivatives under solvent-free conditions. This highlights the potential for creating complex organic molecules through organometallic chemistry, providing insights into synthetic strategies that could be applied to molecules similar to 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol for the development of new materials or biologically active compounds (Liu et al., 2012).
properties
IUPAC Name |
[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14-5-3-4-6-18(14)21(24)9-10-22(13-21)20(23)16-7-8-19-17(12-16)11-15(2)25-19/h3-8,11-12,24H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFFDMDBFDHSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(C2)C(=O)C3=CC4=C(C=C3)OC(=C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)



![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)
![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)
![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)
![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)